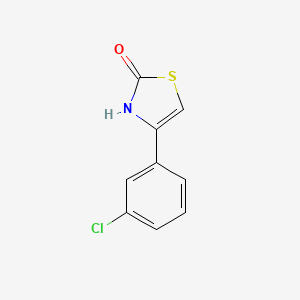

BRD4 Inhibitor-34

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSIKAYQGBLIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Disruption of a Master Regulator: A Technical Guide to the Effect of BRD4 Inhibitors on c-MYC Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MYC oncogene is a master transcriptional regulator that is dysregulated in a vast array of human cancers. Its role in driving cellular proliferation, growth, and metabolism has made it a highly sought-after therapeutic target. However, the direct inhibition of the c-MYC protein has proven to be a formidable challenge. An alternative and promising strategy is to target the epigenetic machinery that controls its expression. This technical guide delves into the core of one such approach: the inhibition of the Bromodomain and Extra-Terminal (BET) family protein, BRD4, and its subsequent effect on c-MYC gene expression.

BRD4 acts as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. In many cancers, BRD4 is critically involved in maintaining the high levels of c-MYC expression required for tumor cell survival and proliferation. This guide provides a comprehensive overview of the mechanism of action of BRD4 inhibitors, detailed experimental protocols to study their effects, and a summary of quantitative data from seminal studies in the field.

The BRD4/c-MYC Signaling Axis

BRD4 plays a pivotal role in the transcriptional activation of the c-MYC gene. It binds to acetylated histones at the c-MYC promoter and super-enhancer regions. This binding facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcriptional elongation and robust c-MYC expression.

BRD4 inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4, displacing it from chromatin. This displacement prevents the recruitment of the transcriptional machinery, leading to a rapid and significant downregulation of c-MYC transcription[1][2]. This targeted suppression of a key oncogenic driver underpins the therapeutic potential of BRD4 inhibitors in a variety of cancers.

Experimental Workflow for Assessing the Effect of BRD4 Inhibitors

A typical workflow to investigate the impact of a BRD4 inhibitor on c-MYC expression and cellular phenotype involves a series of in vitro assays. The following diagram outlines a logical experimental progression.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various BRD4 inhibitors on cell viability and c-MYC expression from published studies.

Table 1: IC50 Values of BRD4 Inhibitors in Various Cancer Cell Lines

| BRD4 Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| JQ1 | NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 | [3] |

| JQ1 | REH | B-cell Acute Lymphoblastic Leukemia | 1.16 | [3] |

| JQ1 | SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 | [3] |

| JQ1 | RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 | [3] |

| JQ1 | A2780 | Ovarian Endometrioid Carcinoma | 0.28 - 10.36 | [4] |

| OTX015 | OCI-AML3 | Acute Myeloid Leukemia | < 1 | [5] |

| OTX015 | JURKAT | T-cell Acute Lymphoblastic Leukemia | < 1 | [5] |

| OTX015 | RS4-11 | B-cell Acute Lymphoblastic Leukemia | < 1 | [5] |

| dBET1 | LS174t | Colorectal Cancer | ~0.5 (effective) | [6] |

| MZ1 | LS174t | Colorectal Cancer | ~0.1 (effective) | [6] |

Table 2: Effect of BRD4 Inhibitors on c-MYC mRNA and Protein Expression

| BRD4 Inhibitor | Cell Line | Treatment Conditions | c-MYC mRNA Fold Change | c-MYC Protein Fold Change | Reference |

| JQ1 | LP-1 | 500 nM, 4h | ~0.25 | Not specified | [7] |

| JQ1 | MM.1S | 500 nM, 8h | Significant decrease | Significant decrease | [8] |

| JQ1 | A2780 | 1 µM, 72h | Not specified | Significant decrease | [4] |

| OTX015 | KG1 | 500 nM, 24h | Significant decrease | Not specified | [5] |

| OTX015 | HOP92 | 500 nM, 24h | Downregulated | Downregulated | [2] |

| dBET6 | MM.1S | 0.25 µM | Pronounced suppression | Pronounced suppression | [9] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of BRD4 inhibitors and their effect on c-MYC expression. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

BRD4 inhibitor stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the BRD4 inhibitor in complete medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for c-MYC mRNA Expression

This protocol quantifies the relative expression levels of c-MYC mRNA following treatment with a BRD4 inhibitor.

Materials:

-

6-well cell culture plates

-

Treated and untreated cell pellets

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green)

-

qPCR primers for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Cell Treatment and Lysis: Treat cells in 6-well plates with the BRD4 inhibitor and vehicle control for the desired time. Harvest and lyse the cells according to the RNA extraction kit protocol.

-

RNA Extraction: Extract total RNA from the cell lysates following the manufacturer's instructions. Quantify the RNA concentration and assess its purity.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for c-MYC or the housekeeping gene, and cDNA template.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Calculate the relative expression of c-MYC mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Western Blotting for c-MYC and BRD4 Protein Levels

This technique is used to detect and quantify the levels of c-MYC and BRD4 proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against c-MYC, BRD4, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a protein of interest (BRD4) is bound to a specific DNA region (the c-MYC promoter or enhancer).

Materials:

-

Treated and untreated cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication or micrococcal nuclease for chromatin shearing

-

ChIP-grade antibody against BRD4 and a negative control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents for the c-MYC promoter/enhancer region and a negative control region

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the c-MYC promoter or enhancer region and a negative control genomic region.

-

Data Analysis: Calculate the enrichment of BRD4 at the c-MYC locus relative to the input DNA and the IgG control.

Conclusion

The inhibition of BRD4 presents a compelling therapeutic strategy for cancers driven by c-MYC. By displacing BRD4 from chromatin, BRD4 inhibitors effectively silence the expression of this master oncogene, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the BRD4/c-MYC axis. As our understanding of the intricate epigenetic regulation of oncogenes continues to grow, so too will the opportunities for developing novel and effective cancer therapies.

References

- 1. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Genomics Identify Distinct and Overlapping Genes Mediating Resistance to Different Classes of Heterobifunctional Degraders of Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

BRD4 Inhibitor-34 and its Role in Cardiac Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key contributor to the pathogenesis of most forms of heart disease, leading to cardiac stiffness and dysfunction. The bromodomain and extraterminal domain (BET) protein BRD4 has emerged as a critical regulator of pro-fibrotic gene expression and cardiac fibroblast activation. This technical guide provides an in-depth overview of the role of BRD4 in cardiac fibrosis, with a particular focus on a novel inhibitor, C-34 (referred to herein as BRD4 Inhibitor-34), and the well-characterized inhibitor JQ1. It details the underlying signaling pathways, presents quantitative data on inhibitor efficacy, and provides comprehensive experimental protocols for key assays used in this field of research.

Introduction: BRD4 as a Therapeutic Target in Cardiac Fibrosis

The epigenetic reader protein BRD4 plays a pivotal role in regulating gene transcription by binding to acetylated lysine residues on histones and recruiting transcriptional machinery. In the context of cardiac fibrosis, BRD4 is a key downstream effector of pro-fibrotic stimuli, such as Transforming Growth Factor-β (TGF-β). It promotes the activation of cardiac fibroblasts, the primary cell type responsible for ECM production in the heart.

Small molecule inhibitors of BRD4 have shown significant promise in preclinical models of heart failure by blocking cardiac fibroblast activation and attenuating fibrosis. These inhibitors competitively bind to the bromodomains of BRD4, displacing it from chromatin and thereby suppressing the transcription of pro-fibrotic genes. This guide will explore the mechanisms of action and therapeutic potential of BRD4 inhibitors, with a focus on providing practical information for researchers in the field.

Signaling Pathways

BRD4 is a central node in the signaling cascade that drives cardiac fibrosis. The primary pathway involves TGF-β, a potent pro-fibrotic cytokine.

The TGF-β Signaling Pathway in Cardiac Fibroblast Activation

Upon binding to its receptor, TGF-β initiates a signaling cascade that leads to the phosphorylation and activation of Smad2 and Smad3 transcription factors. These activated Smads then translocate to the nucleus and, in concert with other co-factors, recruit BRD4 to the regulatory regions of target genes. BRD4, in turn, facilitates the transcription of genes encoding ECM proteins (e.g., collagen I and III) and markers of fibroblast activation (e.g., α-smooth muscle actin, α-SMA).

Mechanism of BRD4-Mediated Gene Transcription

BRD4 acts as a scaffold, connecting transcription factors to the transcriptional machinery. Through its bromodomains, BRD4 recognizes and binds to acetylated histones at enhancers and promoters of active genes. The C-terminal domain of BRD4 then recruits the positive transcription elongation factor b (P-TEFb) complex. P-TEFb, in turn, phosphorylates RNA Polymerase II, promoting the release of paused polymerase and facilitating transcriptional elongation.

Quantitative Data Presentation

The efficacy of BRD4 inhibitors in mitigating cardiac fibrosis has been quantified in numerous studies. The following tables summarize key quantitative data for this compound (C-34) and JQ1.

Table 1: In Vitro Inhibitory Activity of BRD4 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (µM) | Cell Type | Reference |

| C-34 | BRD4 | HTRF Assay | Data not specified | - | [1] |

| JQ1 | BRD4 | HTRF Assay | Data not specified | - | [1] |

| C-34N (negative control) | BRD4 | HTRF Assay | 18.629 ± 0.047 | - | [1] |

Table 2: In Vivo Efficacy of BRD4 Inhibitors in Models of Cardiac Fibrosis

| Inhibitor | Animal Model | Treatment Regimen | Key Findings | Reference |

| C-34 | Transverse Aortic Constriction (TAC) in mice | Dosage and duration not specified | Alleviated cardiac fibrosis in vivo. | [1] |

| JQ1 | Angiotensin II infusion in mice | 50 mg/kg, intraperitoneal, for 2 weeks | Significantly reduced AngII-induced atrial and ventricular fibrosis. | [2] |

| JQ1 | Transverse Aortic Constriction (TAC) in mice | Dosage and duration not specified | Attenuated fibroblast activation and reduced left ventricular fibrosis. | [3] |

Table 3: Effect of BRD4 Inhibition on Pro-fibrotic Gene and Protein Expression

| Inhibitor | Condition | Target Gene/Protein | Fold Change (vs. Control) | Cell/Tissue Type | Reference |

| C-34 | Angiotensin II stimulation | α-SMA | Decreased | Neonatal Rat Cardiac Fibroblasts (NRCFs) | [1] |

| C-34 | Angiotensin II stimulation | Vimentin | Decreased | Neonatal Rat Cardiac Fibroblasts (NRCFs) | [1] |

| C-34 | Angiotensin II stimulation | Collagen I | Decreased | Neonatal Rat Cardiac Fibroblasts (NRCFs) | [1] |

| C-34 | Angiotensin II stimulation | Collagen III | Decreased | Neonatal Rat Cardiac Fibroblasts (NRCFs) | [1] |

| JQ1 | TGF-β stimulation | Pro-fibrotic genes | Globally suppressed | Adult Rat Ventricular Fibroblasts (ARVFs) | [4] |

| JQ1 | High glucose | TGF-β, SMAD3, CTGF, COL1A1 | Significantly decreased | H9C2 cells | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BRD4 inhibitors and cardiac fibrosis.

In Vivo Model of Cardiac Fibrosis: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure overload-induced cardiac hypertrophy and subsequent fibrosis.

References

- 1. Dynamic Chromatin Targeting of BRD4 Stimulates Cardiac Fibroblast Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Transcriptional Switch Governs Fibroblast Activation in Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.uttyler.edu [scholarworks.uttyler.edu]

- 5. The Epigenetic Regulator BRD4 is Required for Myofibroblast Differentiation of Knee Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Effects of BRD4 Inhibitor-34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in oncology. Its role in regulating the transcription of key oncogenes, such as c-MYC, makes it a focal point for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the pre-clinical investigation of a novel 4-phenylquinazoline-based BRD4 inhibitor, designated as BRD4 Inhibitor-34 (also referred to as C-34). While the primary published research on C-34 has focused on its therapeutic potential in cardiac fibrosis, its confirmed activity as a BRD4 inhibitor and its ability to downregulate c-MYC provide a strong rationale for its investigation as an anti-tumor agent.[1][2][3] This document outlines the established mechanisms of BRD4 inhibition in cancer, presents a comparative analysis of the anti-tumor activity of other known BRD4 inhibitors, and provides detailed experimental protocols for the comprehensive evaluation of this compound's anti-cancer efficacy.

Introduction: BRD4 as a Therapeutic Target in Cancer

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that play a crucial role in the regulation of gene transcription.[4] These proteins act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers.[4] In many cancers, BRD4 is overexpressed and drives the transcription of oncogenes that are essential for tumor cell proliferation, survival, and metastasis.[5]

The most well-characterized downstream target of BRD4 is the proto-oncogene c-MYC, a master regulator of cell growth and proliferation.[6] By binding to the super-enhancers of the MYC gene, BRD4 promotes its transcription. Inhibition of BRD4 has been shown to effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in various cancer models.[6] Consequently, the development of small molecule inhibitors targeting BRD4 has become a highly pursued strategy in cancer drug discovery, with several compounds advancing into clinical trials.[2][7]

This compound (C-34): A Novel 4-Phenylquinazoline-Based BRD4 Inhibitor

This compound (C-34) is a novel, potent, and selective small molecule inhibitor of BRD4, characterized by a 4-phenylquinazoline scaffold.[3] A study by Fan et al. (2022) detailed the design, synthesis, and initial biological evaluation of C-34. While the primary focus of this publication was its efficacy in mitigating cardiac fibrosis, the study confirmed that C-34 directly engages BRD4 and downregulates the expression of its downstream target, c-MYC.[3]

Note: To date, comprehensive studies specifically detailing the anti-tumor effects of this compound (C-34) in various cancer models have not been extensively published. The following sections on anti-tumor activity and experimental protocols are based on the established effects of other well-characterized BRD4 inhibitors and provide a framework for the investigation of C-34's potential in oncology.

Expected Anti-Tumor Effects and Comparative Data

Based on its mechanism of action as a BRD4 inhibitor, C-34 is anticipated to exhibit a range of anti-tumor activities. These effects are primarily driven by the suppression of BRD4-dependent gene transcription, leading to:

-

Inhibition of Cell Proliferation: By downregulating c-MYC and other cell cycle-related genes, BRD4 inhibitors typically induce cell cycle arrest, most commonly at the G1 phase, thereby halting tumor cell proliferation.

-

Induction of Apoptosis: The suppression of oncogenic survival signals often leads to the activation of the apoptotic cascade, resulting in programmed cell death.

-

Anti-Metastatic Potential: BRD4 has been implicated in the regulation of genes involved in cell migration and invasion. Inhibition of BRD4 may therefore reduce the metastatic potential of cancer cells.

The following table summarizes the in vitro anti-proliferative activity of several known BRD4 inhibitors across a panel of cancer cell lines, providing a benchmark for the potential efficacy of C-34.

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) |

| JQ1 | MV4-11 | Acute Myeloid Leukemia | 114 |

| JQ1 | MM.1S | Multiple Myeloma | 128 |

| OTX015 | MOLM-13 | Acute Myeloid Leukemia | 29 |

| OTX015 | Ty-82 | NUT Midline Carcinoma | 37 |

| I-BET762 | NCI-H1299 | Non-Small Cell Lung Cancer | 460 |

| I-BET762 | A375 | Melanoma | 810 |

| ABBV-075 | K562 | Chronic Myeloid Leukemia | 9.3 |

| ABBV-075 | MDA-MB-231 | Breast Cancer | 25 |

Experimental Protocols for Evaluating Anti-Tumor Effects

The following are detailed methodologies for key experiments to assess the anti-tumor efficacy of this compound.

In Vitro Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of C-34 in various cancer cell lines.

-

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of C-34 (e.g., 0.01 to 10,000 nM) for 72 hours. Include a vehicle control (DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

-

Objective: To quantify the induction of apoptosis by C-34.

-

Methodology:

-

Treat cancer cells with C-34 at concentrations around its IC50 value for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

-

Objective: To determine the effect of C-34 on cell cycle progression.

-

Methodology:

-

Treat cancer cells with C-34 at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of C-34 in a living organism.

-

Methodology:

-

Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11, 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer C-34 (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by BRD4 inhibition and the general workflows for the experimental protocols described above.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer | MDPI [mdpi.com]

- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of N6-Benzoyladenine Derivatives as Potent BRD4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of Bromodomain-containing protein 4 (BRD4) inhibitors based on an N6-benzoyladenine scaffold. The information presented herein is synthesized from key research findings and is intended to inform ongoing drug discovery and development efforts targeting BRD4, a critical regulator of gene transcription implicated in various cancers and inflammatory diseases.

Core Structure and Pharmacophore

The foundational structure of this inhibitor class is N6-benzoyladenine. SAR studies have revealed that substitutions on the benzoyl moiety are critical for potent BRD4 inhibitory activity. The adenine core provides a crucial anchor within the acetylated lysine binding pocket of the BRD4 bromodomain.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for a series of N6-benzoyladenine derivatives, highlighting the impact of various substitutions on their inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1).

Table 1: Effect of Methoxy Substitutions on the Benzoyl Ring

| Compound ID | R2' | R3' | R4' | R5' | IC50 (µM) for BRD4-BD1 |

| 5 | H | H | H | H | >100 |

| 19 | OMe | H | H | H | 10.1 |

| 20 | H | OMe | H | H | 1.83 |

| 21 | H | H | OMe | H | 1.05 |

| 28 | OMe | H | OMe | H | 0.963 |

| 29 | OMe | H | OMe | OMe | 0.427 |

Table 2: Exploration of Other Benzoyl Substitutions

| Compound ID | Substitution(s) on Benzoyl Ring | IC50 (µM) for BRD4-BD1 |

| 33 | 2,3,4-trimethoxy | 1.39 |

| 34 | 2,4,6-trimethoxy | 0.39 |

| 35 | 3,4,5-trimethoxy | 0.37 |

Note: The compound numbering is based on the originating research publication for this series.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

BRD4 Bromodomain 1 (BRD4-BD1) AlphaScreen Assay

This assay is designed to measure the inhibitory activity of compounds on the binding of BRD4-BD1 to an acetylated histone peptide.

Materials:

-

Recombinant human BRD4-BD1 protein (GST-tagged)

-

Biotinylated histone H4 tetra-acetylated peptide (H4Ac4)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Glutathione-coated Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS

-

Test compounds dissolved in DMSO

-

384-well OptiPlate (PerkinElmer)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 2.5 µL of the compound solution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the biotinylated H4Ac4 peptide to each well.

-

Add 5 µL of a solution containing the GST-tagged BRD4-BD1 protein to initiate the binding reaction.

-

Incubate the mixture for 30 minutes at room temperature.

-

Add 5 µL of a suspension of Glutathione-coated Acceptor beads and incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of a suspension of Streptavidin-coated Donor beads and incubate for a further 30-60 minutes at room temperature in the dark.

-

Read the plate using an AlphaScreen-capable microplate reader.

-

The IC50 values are calculated from the resulting dose-response curves using non-linear regression analysis.

Cellular Proliferation Assay (MV4-11 Human Leukemia Cells)

This assay evaluates the cytotoxic effects of the BRD4 inhibitors on a cancer cell line known to be dependent on BRD4 activity.

Materials:

-

MV4-11 human acute myeloid leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well cell culture plates

Procedure:

-

Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treat the cells with serial dilutions of the test compounds. Ensure the final DMSO concentration does not exceed 0.5%.

-

Incubate the treated cells for 72 hours.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental processes are provided below using Graphviz.

Caption: BRD4 signaling pathway and the mechanism of action for BRD4 inhibitors.

Caption: Experimental workflow for the structure-activity relationship (SAR) studies of BRD4 inhibitors.

Determining the Binding Affinity of BRD4 Inhibitor-34 to BRD4 Bromodomains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity of small molecule inhibitors to the bromodomains of BRD4, with a specific focus on a compound referred to herein as BRD4 Inhibitor-34. This guide includes detailed experimental protocols, quantitative data presentation, and visualizations of relevant biological pathways and experimental workflows.

Introduction to BRD4 and Its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[2][3] This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby stimulating the transcription of target genes.[2][3] BRD4 plays a critical role in regulating the expression of genes involved in cell cycle progression, inflammation, and cancer.[4][5] Consequently, the development of small molecule inhibitors that target the bromodomains of BRD4 has emerged as a promising therapeutic strategy for various diseases, particularly cancer.[4][6]

This compound is a potent small molecule that has been shown to disrupt the interaction between BRD4 and acetylated histones. Understanding the binding affinity and selectivity of this inhibitor for the individual bromodomains (BD1 and BD2) of BRD4 is paramount for its development as a therapeutic agent.

Quantitative Binding Affinity Data

The binding affinity of this compound to the BRD4 bromodomains has been characterized using various biophysical techniques. The following table summarizes the key quantitative data.

| Inhibitor | Target Bromodomain | Assay Type | Reported Value (IC50) |

| Compound 34 | BRD4 | Not Specified | 370–390 nM[6] |

| Compound 35 | BRD4 | Not Specified | 370–390 nM[6] |

Note: Compound 34 and 35 are cited as having significant enhancement in BRD4 binding affinity.[6] For the purpose of this guide, we will consider the data for "Compound 34" as representative of "this compound".

Experimental Protocols for Determining Binding Affinity

Several robust biophysical methods are employed to quantify the binding affinity of inhibitors to BRD4 bromodomains. The most common techniques are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (bromodomain).[7] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[7][8]

Experimental Workflow:

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Detailed Protocol:

-

Protein and Ligand Preparation:

-

Express and purify the desired BRD4 bromodomain (BD1 or BD2) to >95% purity.

-

Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a concentrated stock solution of this compound in 100% DMSO and then dilute it into the final ITC buffer to the desired concentration. The final DMSO concentration in the sample cell should be matched in the titrant to minimize heats of dilution.[9]

-

-

ITC Measurement:

-

Data Analysis:

-

Integrate the raw heat flow data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[8]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) in solution to a ligand (bromodomain) immobilized on a sensor surface.[10] It provides real-time kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:

Surface Plasmon Resonance (SPR) Experimental Workflow.

Detailed Protocol:

-

Immobilization of BRD4 Bromodomain:

-

Activate the surface of a sensor chip (e.g., CM5 chip).

-

Immobilize the purified BRD4 bromodomain onto the chip surface via amine coupling or other suitable chemistry.[10]

-

Deactivate any remaining active groups on the surface.

-

-

Binding Measurement:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the inhibitor solutions over the sensor surface, allowing for association.

-

Switch back to running buffer to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

The binding events are recorded as a sensorgram, which plots the change in response units over time.

-

Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the association (kon) and dissociation (koff) rate constants.[2]

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

-

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe) upon binding to a larger molecule.[11][12][13][14] In a competitive binding assay, the displacement of a fluorescently labeled ligand from the BRD4 bromodomain by an unlabeled inhibitor results in a decrease in fluorescence polarization.

Experimental Workflow:

Fluorescence Polarization (FP) Competitive Binding Assay Workflow.

Detailed Protocol:

-

Assay Setup:

-

In a microplate, add a constant concentration of the BRD4 bromodomain and a fluorescently labeled probe known to bind to the bromodomain.

-

Add varying concentrations of this compound to the wells.[15]

-

Include control wells with no inhibitor (maximum polarization) and no bromodomain (minimum polarization).

-

-

Incubation and Measurement:

-

Incubate the plate to allow the binding reaction to reach equilibrium.[13]

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.

-

BRD4 Signaling Pathways

BRD4 is involved in multiple signaling pathways that are critical for cell growth, proliferation, and survival. Inhibition of BRD4 can therefore have pleiotropic effects on cellular function.

Simplified BRD4-Mediated Transcriptional Activation:

BRD4-mediated transcriptional activation and its inhibition.

BRD4 has been shown to be involved in several key cancer-related signaling pathways, including:

-

NF-κB Signaling: BRD4 can bind to acetylated RELA, a subunit of NF-κB, and co-activate the transcription of NF-κB target genes involved in inflammation and cell survival.[16]

-

JAK/STAT Signaling: BRD4 can regulate the activation of the JAK/STAT3 signaling pathway, which is often dysregulated in cancer.[17]

-

Notch Signaling: In certain cancers, BRD4 regulates the expression of Jagged1, a ligand for the Notch1 receptor, thereby controlling cancer cell migration and invasion.[1]

-

PI3K Signaling: There is evidence of crosstalk between BRD4 and the PI3K signaling pathway, and dual inhibitors are being explored.[18]

Conclusion

The determination of the binding affinity of small molecule inhibitors to BRD4 bromodomains is a critical step in the drug discovery process. This guide has outlined the core principles and detailed protocols for three widely used biophysical techniques: ITC, SPR, and FP. The quantitative data and understanding of the inhibitor's interaction with BRD4, in the context of its role in key signaling pathways, provide a solid foundation for the further development of potent and selective BRD4 inhibitors for therapeutic applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. A Comparative Study of Fluorescence Assays in Screening for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

BRD4 Inhibitor-34: A Comprehensive Selectivity Profile Against BET Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BRD4 Inhibitor-34, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. A thorough understanding of a compound's selectivity is paramount in drug development to anticipate its biological effects and potential off-target toxicities. This document summarizes the quantitative binding data of this compound against BRD2, BRD3, and BRD4, details the experimental methodologies used for these determinations, and visualizes key related biological pathways and experimental workflows.

Selectivity Profile of this compound

The inhibitory activity of compound 34 was assessed against multiple BET family members. The equilibrium dissociation constants (Kᵢ) demonstrate a high affinity for BRD4, with notable, though lesser, potency against BRD2 and BRD3.

| Target Protein | Kᵢ (nM) |

| BRD2 | 24.7 |

| BRD3 | 9.8 |

| BRD4 | 3.2 |

Data sourced from Wang et al.[1]

Experimental Protocols

The determination of the binding affinity and selectivity of BET inhibitors like compound 34 typically involves a variety of biophysical and biochemical assays. The most common and robust methods employed in the field are detailed below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a widely used method to study protein-protein and protein-ligand interactions in a homogeneous format. For BET inhibitors, this assay measures the displacement of a fluorescently labeled ligand from the bromodomain binding pocket.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-cryptate conjugated to the protein) to an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide or a small molecule tracer). When the donor and acceptor are in close proximity (i.e., the tracer is bound to the bromodomain), excitation of the donor results in emission from the acceptor. A test inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation: Recombinant GST-tagged BRD protein, a biotinylated histone H4-tetra-acetylated peptide, a Europium-labeled anti-GST antibody (donor), and Streptavidin-Allophycocyanin (acceptor) are prepared in assay buffer.

-

Compound Dispensing: Test compounds, including this compound, are serially diluted and dispensed into a 384-well plate.

-

Reaction Incubation: The BRD protein and the biotinylated histone peptide are added to the wells containing the test compounds and incubated to allow for binding.

-

Detection: The Europium-labeled antibody and Streptavidin-Allophycocyanin are added, and the plate is incubated to allow for the FRET reaction to occur.

-

Signal Reading: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor). The ratio of these signals is used to calculate the IC₅₀ values.[2]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another proximity-based assay technology that is highly sensitive and suitable for high-throughput screening.[3][4][5]

Principle: The assay utilizes two types of beads: a Donor bead and an Acceptor bead.[4][5] The Donor bead, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which in turn emits light at 520-620 nm. For BET inhibitor screening, one bead is coupled to the bromodomain protein (e.g., via a GST tag) and the other to a biotinylated acetylated histone peptide (via streptavidin).[3][6][7] An inhibitor disrupts this interaction, leading to a decrease in the AlphaScreen signal.[3]

General Protocol:

-

Reaction Setup: A mixture of the GST-tagged BRD protein and the biotinylated acetylated histone peptide is incubated with varying concentrations of the test inhibitor in a 384-well plate.[6]

-

Bead Addition: Glutathione-coated Acceptor beads are added and incubated to allow binding to the GST-tagged BRD protein.[6]

-

Second Bead Addition: Streptavidin-coated Donor beads are then added and incubated in the dark to bind to the biotinylated histone peptide.[6]

-

Signal Detection: The plate is read on an AlphaScreen-capable plate reader. The resulting signal is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are determined by plotting the signal against the inhibitor concentration.

BROMOScan™

BROMOScan is a competitive binding assay platform that uses DNA-tagged bromodomains and quantitative PCR (qPCR) for detection. This method allows for the quantitative determination of dissociation constants (Kd) and broad selectivity profiling.[8][9][10]

Principle: The assay involves a competition between the test compound and an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the attached DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the bromodomain.[8][9]

General Protocol:

-

Compound Preparation: Test compounds are prepared at various concentrations.

-

Binding Competition: The DNA-tagged bromodomain protein is incubated with the test compound and an immobilized ligand proprietary to the BROMOscan platform.

-

Quantification: After the binding reaction reaches equilibrium, the amount of bromodomain bound to the solid support is quantified using qPCR.

-

Data Analysis: The results are compared to a control (DMSO) to determine the percentage of binding. A dose-response curve is generated to calculate the dissociation constant (Kd).[8]

Signaling Pathways and Experimental Workflows

To provide a broader context for the action of BRD4 inhibitors, the following diagrams illustrate a key signaling pathway influenced by BRD4 and a generalized workflow for assessing BET inhibitor selectivity.

Caption: BRD4-mediated Jagged1/Notch1 signaling pathway.

Caption: General workflow for determining BET inhibitor selectivity.

References

- 1. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Emergence of C-34: A Novel 4-Phenylquinazoline-Based BRD4 Inhibitor for Fibrotic Diseases

An In-depth Technical Guide on the Discovery, Characterization, and Mechanism of Action of a Promising Epigenetic Modulator

Abstract

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical epigenetic readers and key regulators of gene transcription in a multitude of disease states, including cancer and fibrosis. This has spurred the development of small molecule inhibitors targeting the acetyl-lysine binding pockets of these proteins. This technical guide details the discovery and development of C-34, a novel and potent BRD4 inhibitor built on a 4-phenylquinazoline scaffold. Identified through a high-throughput virtual screen and subsequent structure-activity relationship (SAR) optimization, C-34 demonstrates significant inhibitory activity against BRD4. This document provides a comprehensive overview of the experimental methodologies employed in its characterization, including biochemical and cellular target engagement assays. Furthermore, it elucidates the underlying mechanism of action of C-34, focusing on its modulation of the TGF-β1/Smad2/3 signaling pathway, a key cascade in the pathogenesis of fibrotic diseases.

Introduction to BRD4 as a Therapeutic Target

Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby regulating the expression of genes involved in cell cycle progression, inflammation, and oncogenesis. The critical role of BRD4 in these processes has established it as a promising therapeutic target for a range of diseases. Small molecule inhibitors that competitively bind to the bromodomains of BRD4 can displace it from chromatin, leading to the downregulation of key disease-driving genes such as c-MYC.

Discovery and Synthesis of C-34

The discovery of C-34 originated from a high-throughput virtual screening of a large compound library to identify novel scaffolds with the potential to bind to the acetyl-lysine binding pocket of BRD4.[1] This initial screening identified a 4-phenylquinazoline-based hit compound. Subsequent structure-based drug design and extensive SAR studies led to the synthesis of a series of 4-phenylquinazoline derivatives with improved potency and pharmacological properties.[1]

Representative Synthesis of 4-Phenylquinazoline BRD4 Inhibitors

The synthesis of the 4-phenylquinazoline scaffold, from which C-34 is derived, typically involves a multi-step process. A general synthetic route is outlined below. The synthesis of these analogs is described as straightforward, often starting from commercially available materials.[2] For instance, a common starting point is a substituted 2-chloro-6-bromoquinazoline. The 4-position can be modified by nucleophilic substitution with an appropriate amine. Subsequent modification at the 6-position is often achieved via a Suzuki coupling reaction with a suitable boronic ester. Further functionalization at the 2-position can then be carried out to complete the synthesis of the target inhibitor.

Quantitative Inhibitory Activity

The inhibitory potency of C-34 and its analogs against BRD4 was primarily assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. C-34 demonstrated a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, indicating potent inhibition of the BRD4-histone interaction.

| Compound | BRD4 IC50 (µM) | Notes |

| C-34 | 0.2 - 2 (range for potent analogs) | The specific IC50 for C-34 is within this range of the most active compounds from the study.[1] |

| JQ1 | Comparable to C-34 | A well-characterized pan-BET inhibitor used as a positive control.[1] |

| C-34N | 18.629 ± 0.047 | A structurally similar but less active analog used as a negative control.[1] |

Note: Ki and Kd values for C-34 have not been explicitly reported in the reviewed literature.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BRD4 Inhibition

This biochemical assay is designed to measure the binding of BRD4 to an acetylated histone peptide. Inhibition of this interaction by a compound like C-34 results in a decrease in the HTRF signal.

Principle: The assay utilizes a GST-tagged BRD4 protein and a biotinylated histone H4 peptide acetylated at multiple lysine residues. A terbium (Tb)-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-labeled XL665 acts as the acceptor. When BRD4 binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.

Detailed Methodology:

-

Reagents and Buffer:

-

Assay Buffer: 50 mM HEPES (pH 7.0), 0.02% NaN3, 0.01% BSA, 0.1 mM Orthovanadate.

-

GST-tagged BRD4 (BD1) protein.

-

Biotinylated-acetylated histone H4 peptide.

-

Anti-GST-Tb antibody.

-

Streptavidin-XL665.

-

-

Procedure:

-

The assay is performed in a 384-well, low-volume, non-binding surface plate.

-

A solution of GST-BRD4 (final concentration, e.g., 0.5 µM) and the acetylated histone peptide (final concentration, e.g., 0.2 µM) are co-incubated with varying concentrations of the test compound (e.g., C-34).

-

The plate is incubated for a defined period (e.g., 30 minutes) at room temperature (25°C).

-

A solution containing Streptavidin-XL665 and anti-GST-Tb antibody is then added to the wells.

-

The plate is incubated for a further period (e.g., 60 minutes) at room temperature.

-

The HTRF signal is read on a microplate reader with excitation at 337 nm and dual emission detection at 620 nm (terbium) and 665 nm (acceptor).

-

-

Data Analysis:

-

The HTRF ratio (665 nm / 620 nm) is calculated.

-

IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Principle: Cells are treated with the compound of interest and then subjected to a temperature gradient. At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at each temperature is then quantified, typically by Western blotting.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Neonatal rat cardiac fibroblasts (NRCFs) are cultured to a suitable confluency.

-

Cells are treated with the test compound (e.g., 10 µM C-34), a negative control (e.g., C-34N), a positive control (e.g., JQ1), or vehicle (DMSO) for a specified duration (e.g., 4 hours).

-

-

Thermal Challenge:

-

After treatment, the cells are harvested and washed.

-

The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 43°C to 61°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

-

Lysis and Protein Quantification:

-

Cells are lysed by freeze-thaw cycles or with a lysis buffer.

-

The aggregated proteins are separated from the soluble fraction by centrifugation at high speed.

-

The supernatant containing the soluble proteins is collected.

-

-

Detection:

-

The amount of soluble BRD4 in each sample is determined by Western blot analysis using a BRD4-specific antibody.

-

The band intensities are quantified using densitometry.

-

-

Data Analysis:

-

The amount of soluble BRD4 at each temperature is plotted to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Mechanism of Action: Modulation of Signaling Pathways

The anti-fibrotic effects of C-34 are attributed to its ability to modulate key signaling pathways involved in fibrosis.[1] BRD4 plays a crucial role as a transcriptional co-activator in these pathways.

Inhibition of the TGF-β1/Smad2/3 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of fibrosis. Upon binding of TGF-β1 to its receptor, the receptor-regulated Smads (R-SMADs), Smad2 and Smad3, are phosphorylated. These then form a complex with the common mediator Smad4, translocate to the nucleus, and regulate the transcription of pro-fibrotic genes. BRD4 is known to interact with components of this pathway to promote the expression of genes related to the extracellular matrix.[3] By inhibiting BRD4, C-34 is proposed to disrupt the transcriptional activation of these pro-fibrotic genes, thereby attenuating the fibrotic response.[1]

Downregulation of c-MYC

c-MYC is a well-established downstream target of BRD4. Treatment with C-34 has been shown to decrease the expression of c-MYC, which is consistent with the on-target activity of a BRD4 inhibitor.[1] This provides a molecular readout for the engagement of BRD4 by C-34 in cellular contexts.

In Vivo Efficacy

The therapeutic potential of C-34 was evaluated in a mouse model of isoprenaline-induced cardiac remodeling.[3] Treatment with C-34 was found to effectively alleviate pathological cardiac remodeling, demonstrating its potential for the treatment of fibrotic cardiovascular diseases.

Conclusion

C-34 represents a promising novel BRD4 inhibitor with a distinct 4-phenylquinazoline scaffold. Its potent inhibitory activity, confirmed through robust biochemical and cellular assays, translates into in vivo efficacy in a model of cardiac fibrosis. The detailed experimental protocols and understanding of its mechanism of action, particularly its modulation of the TGF-β1/Smad2/3 pathway, provide a solid foundation for its further development as a therapeutic agent for fibrotic and other BRD4-dependent diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the burgeoning field of epigenetic modulation.

References

Methodological & Application

Application Notes: Cellular Thermal Shift Assay (CETSA) Protocol for BRD4 Inhibitor-34

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bromodomain and Extra-Terminal (BET) protein BRD4 is a key epigenetic reader that plays a crucial role in regulating gene expression.[1][2] Its involvement in various cancers and inflammatory diseases has made it a prime target for therapeutic intervention.[1][3][4] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a drug with its target protein within a cellular environment.[5][6][7] The underlying principle is that a ligand binding to its target protein increases the protein's thermal stability.[6]

This document provides a detailed protocol for utilizing BRD4 Inhibitor-34, a representative potent BRD4 inhibitor, in a CETSA to confirm its intracellular target engagement. The protocol outlines the necessary steps from cell culture to data analysis.

BRD4 Signaling Pathway

BRD4 acts as a scaffold protein that recruits transcriptional machinery to acetylated histones, thereby promoting the expression of target genes.[2] Key signaling pathways influenced by BRD4 include NF-κB, which is critical in inflammation and cell survival, and pathways involving oncogenes like c-Myc.[1][2] Inhibition of BRD4 can downregulate these pathways, leading to anti-proliferative and anti-inflammatory effects.

Caption: BRD4 binds to acetylated histones and recruits P-TEFb to promote gene transcription.

Experimental Protocol: CETSA for this compound

This protocol is divided into two main parts: determining the melting curve of BRD4 to identify the optimal temperature for the isothermal dose-response experiment, and then performing the isothermal dose-response to quantify the inhibitor's effect.

Part 1: BRD4 Melt Curve Determination

Objective: To determine the temperature at which approximately 50% of BRD4 denatures and aggregates in the absence of the inhibitor.

-

Cell Culture:

-

Culture a human cell line known to express BRD4 (e.g., MM.1S, HEK293T) to 80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 20 x 10^6 cells/mL.

-

-

Compound Treatment:

-

Divide the cell suspension into two aliquots.

-

Treat one aliquot with this compound at a concentration expected to be saturating (e.g., 10 µM).

-

Treat the second aliquot with an equivalent volume of the vehicle (e.g., DMSO) as a negative control.

-

Incubate both aliquots at 37°C for 1 hour to allow for compound uptake.

-

-

Heat Challenge:

-

Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point.

-

Use a thermal cycler with a temperature gradient to heat the tubes for 3 minutes across a range of temperatures (e.g., 43°C to 61°C in 2°C increments).

-

Immediately cool the samples to 4°C for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Analysis by Western Blot:

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize all samples to the same protein concentration.

-

Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for BRD4. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

-

Quantify the band intensities to determine the amount of soluble BRD4 at each temperature.

-

Plot the percentage of soluble BRD4 relative to the non-heated control against temperature for both vehicle and inhibitor-treated samples. The shift in the melting curve indicates target stabilization.[9]

-

Part 2: Isothermal Dose-Response (ITDR) CETSA

Objective: To assess the potency of this compound in stabilizing BRD4 at a fixed temperature.

-

Cell Culture and Harvest:

-

Prepare cells as described in Part 1, Step 1.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound (e.g., from 0.01 µM to 30 µM).

-

Treat aliquots of the cell suspension with each concentration of the inhibitor for 1 hour at 37°C. Include a vehicle-only control.

-

-

Heat Challenge:

-

Heat all samples at the predetermined optimal temperature from the melt curve experiment (e.g., 55°C) for 3 minutes, followed by cooling to 4°C.[9]

-

-

Cell Lysis, Protein Extraction, and Analysis:

-

Follow the procedures for lysis, protein extraction, and Western blot analysis as described in Part 1, Steps 4 and 5.

-

-

Data Analysis:

-

Quantify the band intensities for soluble BRD4 at each inhibitor concentration.

-

Plot the amount of soluble BRD4 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to stabilize 50% of the target protein.

-

CETSA Experimental Workflow

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Data Presentation

The results from the CETSA experiments can be summarized in the following tables.

Table 1: BRD4 Melt Curve Data. This table shows the percentage of soluble BRD4 remaining after heating at various temperatures, with and without the inhibitor. A higher percentage of soluble protein at elevated temperatures in the inhibitor-treated sample indicates stabilization.

| Temperature (°C) | % Soluble BRD4 (Vehicle) | % Soluble BRD4 (10 µM Inhibitor-34) |

| 43 | 100 | 100 |

| 46 | 98 | 100 |

| 49 | 91 | 99 |

| 52 | 75 | 95 |

| 55 | 48 | 88 |

| 58 | 22 | 70 |

| 61 | 5 | 45 |

Table 2: Isothermal Dose-Response (ITDR) Data. This table presents the amount of soluble BRD4 at a fixed temperature (55°C) across a range of inhibitor concentrations. This data is used to calculate the EC50 of target engagement.

| Inhibitor-34 Conc. (µM) | % Soluble BRD4 (at 55°C) |

| 0 (Vehicle) | 48 |

| 0.01 | 55 |

| 0.03 | 65 |

| 0.1 | 78 |

| 0.3 | 85 |

| 1 | 88 |

| 3 | 89 |

| 10 | 88 |

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Current Advances in CETSA [frontiersin.org]

- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 9. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BRD4 Inhibitor-34 using Homogeneous Time-Resolved Fluorescence (HTRF) Assay

These application notes provide a comprehensive overview and a detailed protocol for the characterization of BRD4 Inhibitor-34 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of epigenetic modulators, specifically inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins.

Introduction to BRD4 and HTRF Technology

Bromodomain-containing protein 4 (BRD4) is a key member of the BET family of proteins, which act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails. This interaction plays a crucial role in the regulation of gene transcription.[1][2] BRD4 is involved in various fundamental cellular processes, including cell cycle progression, and its dysregulation has been implicated in the pathogenesis of numerous diseases, including cancer and inflammation.[3][4] Consequently, BRD4 has emerged as a promising therapeutic target for the development of novel inhibitors.[3]

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology widely used in high-throughput screening (HTS) for drug discovery.[5][6] HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, which significantly reduces assay interference from buffer components and autofluorescent compounds.[7][8] The assay relies on the transfer of energy from a long-lifetime donor fluorophore (typically a Europium or Terbium cryptate) to an acceptor fluorophore when they are in close proximity.[7][8] This technology is ideally suited for studying protein-protein interactions, such as the binding of BRD4 to acetylated histones.[9][10]

This compound

This compound, also identified as compound C-34 or molecule 28 , is a novel BRD4 inhibitor with a 4-phenylquinazoline scaffold.[11] It was identified through a high-throughput virtual screen and subsequent structure-activity relationship (SAR) studies.[11] This compound has demonstrated potent inhibitory activity against BRD4 and has shown potential in preclinical models of cardiac fibrosis.[11]

Quantitative Data for this compound

The inhibitory activity of this compound (C-34) against BRD4 was determined using an HTRF assay. The half-maximal inhibitory concentration (IC50) value is summarized in the table below.

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound (C-34/28) | BRD4 | HTRF | 0.093 | [11] |

| JQ1 (Reference Compound) | BRD4 | HTRF | Not explicitly stated in the same study, but used as a positive control. | [11] |

BRD4 Signaling Pathway

BRD4 plays a central role in transcriptional activation by recruiting the positive transcription elongation factor b (P-TEFb) to promoters, leading to the phosphorylation of RNA Polymerase II and subsequent gene transcription. Its activity is implicated in several signaling pathways critical for cell growth and survival.

Caption: BRD4 signaling pathway and the mechanism of action for this compound.

HTRF Assay Experimental Workflow

The HTRF assay for BRD4 inhibitors is a competitive binding assay. A biotinylated peptide containing an acetylated lysine residue serves as the ligand for the BRD4 bromodomain. The BRD4 protein is typically tagged (e.g., with GST), and the detection reagents are a Europium-labeled antibody against the tag and Streptavidin-XL665 (the acceptor). When BRD4 binds to the acetylated peptide, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will compete with the peptide for binding to BRD4, leading to a decrease in the FRET signal.

Caption: HTRF experimental workflow for screening BRD4 inhibitors.

Detailed Experimental Protocol

This protocol is a representative example for determining the IC50 of this compound using a commercially available BRD4 HTRF assay kit. Researchers should optimize concentrations and incubation times based on their specific reagents and instrumentation.

Materials and Reagents:

-

BRD4 protein (e.g., recombinant human BRD4(BD1), GST-tagged)

-

Biotinylated acetylated histone peptide (e.g., Biotin-H4K5/8/12/16ac)

-

This compound (C-34) and reference inhibitor (e.g., JQ1)

-

HTRF detection reagents:

-

Europium (Eu3+) cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 or d2 (acceptor)

-

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

DMSO (for compound dilution)

-

Low-volume 384-well white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the inhibitor in 100% DMSO.

-

Further dilute the compounds in assay buffer to the desired starting concentration, ensuring the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Plate Preparation:

-

Dispense 2 µL of the diluted inhibitor solutions into the wells of a 384-well plate.

-

Include controls:

-

Positive control: No inhibitor (assay buffer with DMSO).

-

Negative control: No BRD4 protein (assay buffer with DMSO).

-

Reference inhibitor control: Serial dilutions of JQ1.

-

-

-

Reagent Addition:

-

Prepare a mixture of BRD4 protein and biotinylated acetylated histone peptide in assay buffer. The final concentrations should be optimized, but a starting point could be 5 nM for BRD4 and 3 nM for the peptide.[9]

-

Add 4 µL of this mixture to each well.

-

-

Incubation:

-

Seal the plate and incubate for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to BRD4.

-

-

Detection Reagent Addition:

-

Prepare a mixture of the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665) in assay buffer according to the manufacturer's instructions.

-

Add 4 µL of the detection reagent mixture to each well.

-

-

Final Incubation:

-

Seal the plate and incubate for a period ranging from 4 hours to overnight at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader.

-

Measure the fluorescence emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor). A time delay of 60 µs after the excitation flash is typically used to reduce background fluorescence.[7]

-

-

Data Analysis:

-

Calculate the HTRF ratio for each well:

-

Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

-

-

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the normalized response versus the logarithm of the inhibitor concentration.

-